molecular formula C11H10N2O2 B10765458 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-

Cat. No.: B10765458
M. Wt: 202.21 g/mol
InChI Key: SDIVYZXRQHWCKF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- is a heterocyclic compound with a unique structure that combines a pyrrole ring fused to a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVYZXRQHWCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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